molecular formula C6HCl2F4N B1387735 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine CAS No. 1099598-11-4

2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine

Cat. No. B1387735
CAS RN: 1099598-11-4
M. Wt: 233.98 g/mol
InChI Key: VVXQCTFINCODIF-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6HCl2F4N . It has a molecular weight of 233.98 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine is ClC1=C(C(F)(F)F)C=C(F)C(Cl)=N1 . The InChI is 1S/C6HCl2F4N/c7-4-2(6(10,11)12)1-3(9)5(8)13-4/h1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine include a refractive index of n20/D 1.4850 (lit.), a boiling point of 194-196 °C (lit.), and a density of 2.008 g/mL at 25 °C (lit.) .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various agrochemicals and pesticides , suggesting that its targets could be specific enzymes or receptors in pests.

Mode of Action

It’s known for its stability and reactivity, which makes it suitable for use in various chemical reactions . Its chloro and trifluoromethyl groups can undergo substitution reactions, cross-coupling reactions, or serve as reactive sites for further transformations .

Biochemical Pathways

It’s known that this compound is used in the synthesis of various agrochemicals and pesticides , suggesting that it could affect the biochemical pathways related to the life cycle of pests.

Pharmacokinetics

Given its use in the synthesis of agrochemicals and pesticides , it’s likely that these properties have been optimized to ensure effective bioavailability in the target organisms.

Result of Action

Given its use in the synthesis of agrochemicals and pesticides , it’s likely that it results in the inhibition of certain enzymes or receptors in pests, leading to their eradication.

Action Environment

Given its use in the synthesis of agrochemicals and pesticides , it’s likely that factors such as temperature, pH, and presence of other chemicals could potentially influence its action.

Safety and Hazards

2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine is classified as Acute Tox. 3; H301, which means it is toxic if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if inhaled or in contact with skin .

Future Directions

Trifluoromethylpyridines, including 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine, are expected to find many novel applications in the future . They have already found use in the protection of crops from pests and in the pharmaceutical and veterinary industries . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2,6-dichloro-3-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F4N/c7-4-2(6(10,11)12)1-3(9)5(8)13-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXQCTFINCODIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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